(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20360855
InChI: InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1
SMILES:
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL

CAS No.:

Cat. No.: VC20360855

Molecular Formula: C9H12BrNO

Molecular Weight: 230.10 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL -

Specification

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
IUPAC Name (1R,2S)-1-amino-1-(2-bromophenyl)propan-2-ol
Standard InChI InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1
Standard InChI Key XPDUPQLMNKNIRL-RCOVLWMOSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC=CC=C1Br)N)O
Canonical SMILES CC(C(C1=CC=CC=C1Br)N)O

Introduction

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral organic compound characterized by its unique stereochemistry and the presence of an amino group, a hydroxyl group, and a brominated aromatic ring. Its molecular formula is C9H12BrNO, with a molecular weight of approximately 230.10 g/mol . This compound is of significant interest in organic synthesis and pharmaceutical development due to its versatile reactivity and potential biological activity.

Key Features:

  • Molecular Formula: C9H12BrNO

  • Molecular Weight: Approximately 230.10 g/mol

  • CAS Number: 1270283-06-1

Synthesis and Preparation

The synthesis of (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL typically involves several key steps, often utilizing large-scale batch reactors in industrial settings to optimize yields and maintain consistency . The specific synthetic routes may vary, but they generally involve the manipulation of functional groups to achieve the desired stereochemistry.

Biological Activity and Applications

Research indicates that (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL exhibits notable biological activity due to its structural features. It can interact with various biological macromolecules, potentially modulating enzyme activity and influencing receptor interactions. The ability of the compound to form hydrogen bonds through its amino group enhances its affinity for biological targets, which is crucial for therapeutic applications .

Potential Applications:

  • Pharmaceutical Development: As a precursor for the synthesis of pharmaceutical agents with specific biological activities.

  • Medicinal Chemistry: Its chiral nature allows it to interact selectively with biological targets, making it a subject of interest in pharmacological studies.

Comparison with Analogous Compounds

Several compounds share structural similarities with (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL, each possessing unique properties that differentiate them:

Compound NameMolecular FormulaKey Features
(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OLC9H12BrNODifferent bromination position affecting reactivity
(1R,2S)-1-Amino-1-(4-bromophenyl)propan-2-OLC9H12BrNOVarying bromination position; potential effects on binding affinity
(1R,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OLC9H12ClNOChlorine substituent alters physical properties compared to bromine
(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OLC9H10ClFNOPresence of fluorine changes electronic properties

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